molecular formula C21H27N7O B2704422 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2097859-69-1

2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2704422
CAS No.: 2097859-69-1
M. Wt: 393.495
InChI Key: MBVRCXNLWDJAJV-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[c]pyridazine core linked to a piperidine moiety via a carbonyl group, which is further connected to a piperazine ring substituted with a pyrimidine heterocycle.

Properties

IUPAC Name

[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c29-20(27-11-13-28(14-12-27)21-22-7-2-8-23-21)16-5-9-26(10-6-16)19-15-17-3-1-4-18(17)24-25-19/h2,7-8,15-16H,1,3-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVRCXNLWDJAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article will explore the compound's synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure consisting of a pyrimidine core linked to a piperazine ring, which is further substituted with a cyclopenta[c]pyridazine moiety. The synthesis typically involves multi-step reactions that may include cyclocondensation and various substitution reactions. For instance, one synthetic route includes the use of sodium alkoxide solutions in the cyclocondensation of specific precursors.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly focusing on its anti-tubercular and cytotoxic properties.

Anti-Tubercular Activity

Recent studies have shown that derivatives of this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. In one study, several compounds were synthesized and evaluated for their inhibitory concentrations (IC50) against M. tuberculosis H37Ra. Notably, certain derivatives demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating potent activity .

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
6h1.503.80
6j1.704.00
6k2.004.20

Cytotoxicity Studies

In terms of cytotoxicity, the compound has been tested on various cell lines including human embryonic kidney cells (HEK-293). The results indicated that many derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development in therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors implicated in disease pathways. For example, it may function as an antagonist or inhibitor in critical signaling pathways related to tumor growth or bacterial survival .

Case Studies and Research Findings

Several research articles have documented the efficacy of similar compounds in treating infectious diseases and cancer:

  • Anti-Cancer Activity : A related study demonstrated that piperazine-containing compounds showed significant inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
  • Neurodegenerative Disorders : Compounds with similar structural features have been investigated for their roles as A2A adenosine receptor antagonists, which are promising for treating neurodegenerative disorders like Parkinson's disease .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, where various intermediates are formed through reactions such as amide bond formation and cyclization. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.

Research indicates that 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can demonstrate significant antibacterial and antifungal properties. For instance, compounds derived from similar structures have been evaluated against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Anticancer Potential : The fused heterocyclic nature of the compound suggests potential anticancer properties. Research into related pyrimidine derivatives has indicated that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Biological Activities

Activity TypeTested Organisms/CellsObservations
AntibacterialS. aureus, E. coliSignificant inhibition observed
AntifungalCandida albicansModerate efficacy noted
AnticancerVarious cancer cell linesInduction of apoptosis in studies

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of related compounds in various therapeutic areas:

  • Antimicrobial Efficacy : A study published in the Oriental Journal of Chemistry demonstrated that similar pyrimidine derivatives showed good interactions with microbial targets, leading to effective inhibition .
  • Anticancer Research : Another study focused on pyrimidine derivatives indicated their potential to modulate signaling pathways associated with cancer progression, highlighting their role as promising candidates in cancer therapy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

  • Reaction with amines : Substitution occurs at the 2- or 4-positions of the pyrimidine ring.
    Example :

    Pyrimidine-Cl+R-NH2EtOH, ΔPyrimidine-NHR+HCl\text{Pyrimidine-Cl} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Pyrimidine-NHR} + \text{HCl}
    • Conditions : Ethanol reflux, 12–24 hours.

    • Catalysts : Sodium methoxide (0.1–0.5 equiv).

    • Yield : 65–85% depending on substituent steric bulk.

Acylation and Carbonyl Reactivity

The piperidine-4-carbonyl group participates in nucleophilic acyl substitution:

  • Amide bond formation : Reacts with amines to form secondary or tertiary amides.
    Example :

    CO-Cl+R2NHDCM, RTCONR2+HCl\text{CO-Cl} + \text{R}_2\text{NH} \xrightarrow{\text{DCM, RT}} \text{CONR}_2 + \text{HCl}
    • Conditions : Dichloromethane (DCM), room temperature, 4–6 hours.

    • Reagents : Triethylamine (TEA) as a base.

    • Yield : 70–90%.

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation or arylation:

  • Reductive amination :

    Piperazine+AldehydeNaBH(OAc)3N-Alkylated piperazine\text{Piperazine} + \text{Aldehyde} \xrightarrow{\text{NaBH(OAc)}_3} \text{N-Alkylated piperazine}
    • Conditions : Sodium triacetoxyborohydride (NaBH(OAc)₃), DCM, 24 hours .

    • Yield : 60–80% .

Cyclopenta[c]pyridazine Reactivity

The cyclopenta[c]pyridazine core participates in cycloaddition and oxidation:

  • Diels-Alder reactions : Acts as a diene with electron-deficient dienophiles.

    • Conditions : Toluene, 110°C, 8 hours.

    • Yield : 50–70%.

  • Oxidation : The fused pyridazine ring undergoes oxidation with KMnO₄ to form quinazoline derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura coupling :

    Br-Pyrimidine+Boronic acidPd(PPh3)4,Na2CO3Biaryl product\text{Br-Pyrimidine} + \text{Boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product}
    • Conditions : Dioxane/H₂O (3:1), 80°C, 12 hours .

    • Yield : 55–75% .

Hydrolysis and Solvolysis

The carbonyl group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :

    CONR2HCl, H2OCOOH+R2NH\text{CONR}_2 \xrightarrow{\text{HCl, H}_2\text{O}} \text{COOH} + \text{R}_2\text{NH}
    • Conditions : 6M HCl, reflux, 6 hours.

    • Yield : >90%.

Comparative Reaction Data Table

Reaction TypeConditionsCatalysts/ReagentsYield (%)References
Nucleophilic SubstitutionEtOH, Δ, 12–24 hNaOMe65–85
Reductive AminationDCM, RT, NaBH(OAc)₃TEA60–80
Suzuki CouplingDioxane/H₂O, 80°C, Pd(PPh₃)₄Na₂CO₃55–75
Diels-AlderToluene, 110°C, 8 hNone50–70

Mechanistic Insights

  • SNAr on pyrimidine : Electron-withdrawing groups (e.g., Cl) activate the ring toward nucleophilic attack, proceeding via a Meisenheimer intermediate.

  • Piperazine alkylation : The reaction follows a two-step mechanism involving imine formation followed by reduction .

  • Oxidation of pyridazine : MnO₄⁻ oxidizes the dihydropyridazine ring to a fully aromatic system, releasing H₂O.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

  • Cyclopenta[c]pyridazine Core: The target compound’s cyclopenta[c]pyridazine moiety distinguishes it from phenylthio/phenoxy derivatives (e.g., Compounds 21–22) and nitroimidazole analogs (). This bicyclic system may enhance binding to planar enzymatic pockets, as seen in kinase inhibitors like GDC-0941 (), which uses a thieno-pyrimidine core .
  • Piperazine-Pyrimidine Linkage : The piperazine-pyrimidine group is a common pharmacophore in kinase inhibitors (e.g., PI3K inhibitors in ). Unlike GDC-0941’s morpholine substituent, the target compound’s piperazine-pyrimidine could offer improved solubility or alternative hydrogen-bonding interactions .
  • Thiomorpholine vs.

Pharmacological Potential

  • Kinase Inhibition: Piperazine-pyrimidine derivatives () are potent PI3K inhibitors, suggesting the target compound may share similar mechanisms. The cyclopenta[c]pyridazine core could modulate selectivity compared to thieno-pyrimidine-based drugs .
  • Metabolic Profile : The absence of metabolically labile groups (e.g., nitro in ) may improve the target compound’s stability relative to nitroimidazole derivatives .

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions yield optimal results?

  • Methodological Answer : The synthesis of piperazine-pyrimidine derivatives often involves coupling reactions between piperazine intermediates and heterocyclic moieties. For example:
  • Solvent Selection : Alcohols (e.g., ethanol, methanol) are preferred for their mild reactivity and high yields. Ethanol at 78°C achieved 87% yield in analogous syntheses .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track progress and ensure completion.
  • Purification : Column chromatography or recrystallization is recommended for isolating pure products.
  • Key Reference : Similar protocols for piperazine-pyrimidine derivatives achieved 86–94% purity using alcohol solvents and controlled reflux conditions .

Q. What physicochemical properties (e.g., pKa, solubility, stability) are critical for handling this compound?

  • Methodological Answer : Predicted properties (computational models) provide initial guidance:
PropertyPredicted ValueRelevance
pKa ~13.23 Influences solubility in aqueous buffers.
Boiling Point 582.4±60.0 °C Guides distillation/purification steps.
Density 1.235±0.06 g/cm³ Critical for solvent compatibility.
Experimental validation via potentiometric titration and differential scanning calorimetry (DSC) is advised to confirm these values.

Q. What safety precautions are necessary when working with this compound?

  • Methodological Answer :
  • PPE : Wear gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up from milligram to gram quantities?

  • Methodological Answer :
  • Solvent Volume Adjustment : Maintain a 1:10 substrate-to-solvent ratio to ensure solubility .
  • Temperature Control : Use jacketed reactors for consistent heating during reflux.
  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
  • Pilot Trials : Conduct small-scale reactions (1–5 g) to identify bottlenecks before full-scale synthesis.

Q. What analytical techniques resolve structural ambiguities in piperazine-substituted derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H-13^13C HSQC and NOESY to confirm regiochemistry of substitutions .
  • HRMS : High-resolution mass spectrometry validates molecular formula with <2 ppm error .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives.

Q. How can contradictory pKa data across studies be reconciled?

  • Methodological Answer :
  • Experimental Validation : Perform potentiometric titration in varied solvents (e.g., water, DMSO) .
  • Computational Refinement : Use density functional theory (DFT) to model protonation states and compare with experimental results .
  • Buffer Compatibility : Assess pKa shifts in biologically relevant buffers (e.g., PBS).

Q. What computational approaches predict binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets.
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes.
  • QSAR Models : Train models using ACD/Labs Percepta Platform for property prediction .

Q. What strategies mitigate decomposition of piperazine derivatives during storage?

  • Methodological Answer :
  • Inert Atmosphere : Store under nitrogen or argon to prevent oxidation .
  • Lyophilization : Freeze-dry hygroscopic compounds to reduce hydrolysis.
  • Stability Studies : Use accelerated aging tests (40°C/75% RH) to identify degradation pathways.

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